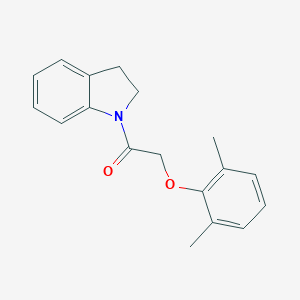![molecular formula C22H21BrN2O3S B320092 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide](/img/structure/B320092.png)
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 4-methylbenzoic acid to form 3-bromo-4-methylbenzoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride reacts with 4-[(3,4-dimethylanilino)sulfonyl]aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic rings can undergo oxidation to form quinones.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or quinones.
Reduction: Formation of sulfides or reduced aromatic rings.
Coupling: Formation of biaryl compounds.
科学研究应用
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.
Material Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized polymers.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding assays.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic rings can participate in π-π stacking interactions. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
相似化合物的比较
Similar Compounds
3-bromo-N,N-dimethylaniline: Similar structure but lacks the sulfonyl and benzamide groups.
4-bromo-3-methylbenzonitrile: Similar brominated aromatic ring but with a nitrile group instead of the sulfonyl and benzamide groups.
3,5-dibromo-4-methylaniline: Contains two bromine atoms and lacks the sulfonyl and benzamide groups.
Uniqueness
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide is unique due to the presence of both the sulfonyl and benzamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C22H21BrN2O3S |
|---|---|
分子量 |
473.4 g/mol |
IUPAC 名称 |
3-bromo-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-14-5-7-19(12-16(14)3)25-29(27,28)20-10-8-18(9-11-20)24-22(26)17-6-4-15(2)21(23)13-17/h4-13,25H,1-3H3,(H,24,26) |
InChI 键 |
ADVODPTWGMDCHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C |
规范 SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320009.png)
![2-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide](/img/structure/B320010.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320015.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320016.png)
![2-{[(3,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320017.png)
![2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320018.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B320020.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320023.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320024.png)
![2-(2,6-dimethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320027.png)
![2-(2,6-dimethylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320028.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320029.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B320031.png)

